

A Comparative Analysis of Gemlapodect and Standard of Care for Tourette Syndrome

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug **Gemlapodect** against the current standard of care for the treatment of Tourette Syndrome (TS). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, clinical efficacy, safety profiles, and experimental methodologies based on available clinical trial data.

Executive Summary

Tourette Syndrome is a neurodevelopmental disorder characterized by motor and vocal tics. Current standard of care primarily involves alpha-2 adrenergic agonists and antipsychotic medications, which can be effective but are often associated with limiting side effects. **Gemlapodect** (NOE-105) is a novel, first-in-class phosphodiesterase-10A (PDE10A) inhibitor in clinical development that offers a targeted approach to modulating dopamine signaling in the brain.[1][2] This guide will objectively compare the performance of **Gemlapodect** with established treatments, supported by experimental data from clinical trials.

Mechanism of Action

Gemlapodect: **Gemlapodect** is a selective inhibitor of the PDE10A enzyme, which is highly expressed in the medium spiny neurons of the striatum.[3][4] By inhibiting PDE10A, **Gemlapodect** increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulates the dopamine D2 receptor

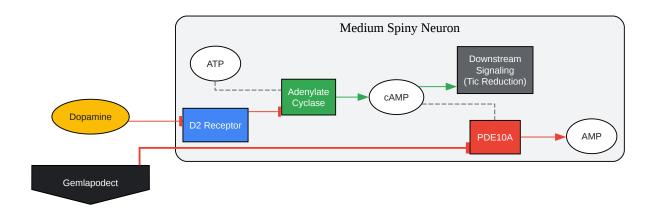


signaling pathway.[3] This targeted action is believed to normalize the neural circuitry involved in the generation of tics, potentially offering a more focused treatment with fewer off-target effects compared to traditional dopamine antagonists.[1][2]

Standard of Care:

- Alpha-2 Adrenergic Agonists (e.g., clonidine, guanfacine): These medications are thought to
 work by stimulating alpha-2 adrenergic receptors in the brain, which can reduce the release
 of norepinephrine.[5] This action may help to improve tic symptoms, particularly in patients
 who also have Attention-Deficit/Hyperactivity Disorder (ADHD).[6][7]
- Antipsychotics (e.g., haloperidol, aripiprazole): These drugs primarily act as antagonists at dopamine D2 receptors.[8] By blocking dopamine, they can reduce the severity of tics.
 Aripiprazole is a second-generation antipsychotic with a more complex pharmacology that includes partial agonism at D2 receptors and activity at serotonin receptors, which may contribute to its efficacy and tolerability profile.[9]

Signaling Pathway of Gemlapodect



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Caption: Mechanism of action of **Gemlapodect** in modulating dopamine signaling.

Clinical Efficacy



The following tables summarize the quantitative efficacy data from clinical trials of **Gemlapodect** and standard of care treatments. It is important to note that these trials were not head-to-head comparisons, and patient populations and study designs may vary. The Yale Global Tic Severity Scale (YGTSS) is a standard measure used in these trials, with a higher score indicating greater tic severity.[10]

Table 1: Efficacy of **Gemlapodect** in Tourette Syndrome

Trial Name	Phase	Design	N	Treatme nt Group(s)	Duratio n	Primary Efficacy Endpoin t	Mean Change from Baselin e in YGTSS Total Tic Score
ALLEVIA -1	lla	Open- label, single- arm	15	Gemlapo dect (2.5- 15 mg/day)	12 weeks	TS Clinical Global Impressi on of Change (TS-CGI-C)	-7.8 (all patients)
-12.8 (patients completin g at target dose)							

Data from Noema Pharma AG Press Release, October 17, 2024.[11]

Table 2: Efficacy of Standard of Care in Tourette Syndrome



Drug	Trial Design	N	Treatment Group(s)	Duration	Mean Change from Baseline in YGTSS Total Tic Score (Drug vs. Placebo)
Aripiprazole	Randomized, double-blind, placebo- controlled	121	Aripiprazole (2-20 mg/day) vs. Placebo	8 weeks	-5.5 (aripiprazole) vs. Placebo (LS Mean Difference)
Randomized, double-blind, placebo- controlled	61	Aripiprazole vs. Placebo	10 weeks	-15.0 (aripiprazole) vs9.6 (placebo)	
Clonidine Patch	Randomized, double-blind, placebo- controlled	488	Clonidine patch (1.0, 1.5, 2.0 mg/wk) vs. Placebo	8 weeks	Significant reduction vs. placebo (p<0.001 for all doses)
Guanfacine	Randomized, double-blind, placebo- controlled	34	Guanfacine vs. Placebo	8 weeks	31% reduction (guanfacine) vs. 0% (placebo)

Data from various sources.[8][12][13][14][15]

Safety and Tolerability

Table 3: Comparative Safety Profiles



Adverse Event	Gemlapodect (Phase IIa)	Alpha-2 Adrenergic Agonists (Clonidine, Guanfacine)	Antipsychotics (Haloperidol, Aripiprazole)
Common Side Effects	Well-tolerated, no serious adverse events reported.	Sedation, dizziness, dry mouth, hypotension.	Sedation, somnolence, fatigue, weight gain, extrapyramidal symptoms (EPS).
Metabolic Effects	No significant weight gain or metabolic disturbances.	Generally minimal.	Can cause significant weight gain, hyperlipidemia, and type 2 diabetes.
Cardiovascular Effects	No clinically significant changes reported.	Bradycardia, hypotension, rebound hypertension upon abrupt discontinuation.	QTc interval prolongation (especially with pimozide and haloperidol).
Other Serious Risks	Data from larger trials pending.	-	Tardive dyskinesia (potentially irreversible movement disorder), neuroleptic malignant syndrome.

Data from various sources.[1][8][11][16][17]

Experimental Protocols

A summary of the methodologies for key clinical trials is provided below.

Gemlapodect (ALLEVIA-1, Phase IIa)[11]

- Study Design: A 12-week, multicenter, open-label, single-arm monotherapy study.
- Participants: 15 patients with Tourette Syndrome (mean age 26.2 years).



- Intervention: Ascending doses of Gemlapodect from 2.5 to 15 mg once daily, with a target dose range of 10 to 15 mg per day.
- Primary Outcome Measure: Tourette Syndrome Clinical Global Impression of Change (TS-CGI-C).
- Secondary Outcome Measures: Yale Global Tic Severity Scale (YGTSS) Total Tic Score.

Aripiprazole[12][13][16]

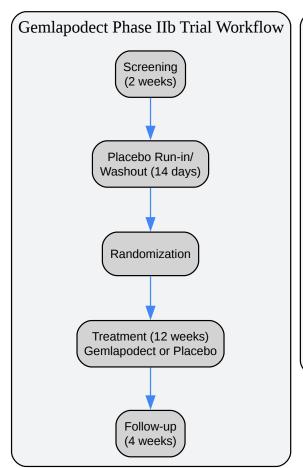
- Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
- Participants: Children and adolescents with Tourette's Disorder.
- Intervention: Flexible doses of aripiprazole (e.g., 2-20 mg/day) or placebo for 8-10 weeks.
- Primary Outcome Measure: Change from baseline in the YGTSS Total Tic Score.
- Secondary Outcome Measures: Clinical Global Impressions-Tourette's Syndrome (CGI-TS) score.

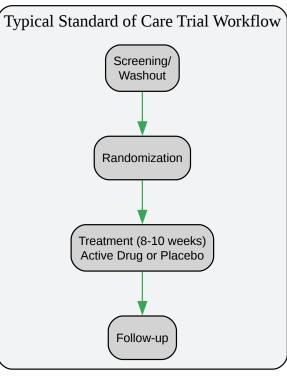
Clonidine Patch[5][14]

- Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase IV clinical trial.
- Participants: Patients with Tourette Syndrome.
- Intervention: Clonidine adhesive patch at doses of 1.0, 1.5, or 2.0 mg/week, or placebo, for 8 weeks.
- Primary Outcome Measure: Change in YGTSS total score.
- Secondary Outcome Measures: Clinical Global Impression—Severity (CGI-S) and Improvement (CGI-I) scales.

Experimental Workflow Comparison







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Caption: Comparison of clinical trial workflows for **Gemlapodect** and standard of care.

Conclusion

Gemlapodect, with its novel mechanism of action as a PDE10A inhibitor, shows promise as a potential new treatment for Tourette Syndrome. Early clinical data suggests it is effective in reducing tic severity and has a favorable safety profile, particularly concerning metabolic side effects commonly associated with antipsychotics.[1][11] Standard of care treatments, including alpha-2 adrenergic agonists and antipsychotics, are established options but come with their own sets of efficacy limitations and adverse effect profiles.[6][8][9] The ongoing Phase IIb, double-blind, placebo-controlled trial of **Gemlapodect** will provide more robust data on its efficacy and safety.[11][18] For drug development professionals, **Gemlapodect** represents a



targeted therapeutic strategy that could address a significant unmet need in the management of Tourette Syndrome. Continued research and larger-scale clinical trials are crucial to fully elucidate its place in the treatment landscape.

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